molecular formula C27H22N4O4S2 B2780397 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 864859-66-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2780397
CAS No.: 864859-66-5
M. Wt: 530.62
InChI Key: NVRHLGXZTFORRK-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C27H22N4O4S2 and its molecular weight is 530.62. The purity is usually 95%.
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Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S. It features a benzothiazole moiety linked to a tetrahydrothieno-pyridine structure and a pyrrolidine derivative. The compound's structure is significant for its biological activity due to the presence of multiple functional groups that may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Knoevenagel Condensation : This method is often employed to form the benzothiazole derivatives.
  • Cyclization Reactions : These reactions help in forming the tetrahydrothieno and pyrrolidine rings.
  • Acetylation : The introduction of the acetyl group enhances lipophilicity and biological activity.

The synthetic pathways have been optimized to yield high purity and yield of the desired compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have shown significant inhibitory activity against various bacterial strains, including Mycobacterium tuberculosis.

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7e9.2 ± 1.50.09

These results indicate that modifications in the structure can lead to enhanced potency against resistant strains of bacteria .

Anticancer Activity

Benzothiazole derivatives are also being explored for their anticancer properties. The compound has shown selective inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study : A series of compounds structurally related to this compound demonstrated significant inhibition of CDK4 and CDK6 with IC50 values in low micromolar ranges .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Intercalation : The planar structure allows for intercalation between DNA base pairs, potentially disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells leading to cell death.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S2/c1-15(32)30-12-11-18-21(14-30)37-27(24(18)26-28-19-7-2-3-8-20(19)36-26)29-25(35)16-5-4-6-17(13-16)31-22(33)9-10-23(31)34/h2-8,13H,9-12,14H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRHLGXZTFORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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